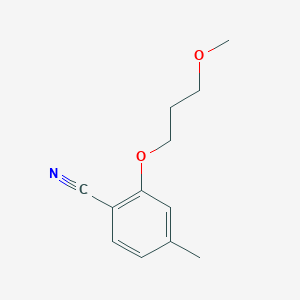

2-(3-Methoxypropoxy)-4-methylbenzonitrile

Beschreibung

BenchChem offers high-quality 2-(3-Methoxypropoxy)-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxypropoxy)-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3-methoxypropoxy)-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMATKYJBLIQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 2-(3-Methoxypropoxy)-4-methylbenzonitrile is the proton pump . Proton pumps are enzymes found in the stomach lining that help produce stomach acid. They play a crucial role in the final step of the gastric acid secretion process.

Mode of Action

2-(3-Methoxypropoxy)-4-methylbenzonitrile interacts with its target by inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell. This inhibition prevents the exchange of potassium ions with hydrogen ions, effectively reducing the production of gastric acid.

Biochemical Pathways

The compound affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the balance of hydrogen and potassium ions in the stomach, leading to a decrease in stomach acidity. The downstream effects include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease.

Pharmacokinetics

As a proton pump inhibitor, it is expected to have good bioavailability and be metabolized in the liver, like other drugs in this class.

Result of Action

The molecular effect of 2-(3-Methoxypropoxy)-4-methylbenzonitrile’s action is the inhibition of the proton pump, leading to a decrease in stomach acid production. On a cellular level, this results in reduced acidity in the stomach, providing relief from acid-related conditions.

Action Environment

The action of 2-(3-Methoxypropoxy)-4-methylbenzonitrile is influenced by the environment within the stomach. The presence of food can delay absorption, while the acidic environment of the stomach is necessary for the drug to be activated. Additionally, individual factors such as age, liver function, and genetic variations in drug-metabolizing enzymes can influence the drug’s efficacy and stability.

Biologische Aktivität

2-(3-Methoxypropoxy)-4-methylbenzonitrile, with the CAS number 1250664-52-8, is a synthetic compound that has garnered attention in various fields, particularly in pharmaceuticals due to its potential biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-Methoxypropoxy)-4-methylbenzonitrile is C13H17NO3. The compound features a benzonitrile core substituted with a methoxypropoxy group and a methyl group, which may influence its interaction with biological targets.

Research indicates that 2-(3-Methoxypropoxy)-4-methylbenzonitrile may exhibit several biological activities through various mechanisms:

- Aromatase Inhibition : Similar to other compounds in its class, it has been suggested that this compound may act as an aromatase inhibitor. Aromatase inhibitors are crucial in treating estrogen-dependent conditions such as breast cancer by reducing estrogen synthesis in the body .

- Immunomodulatory Effects : Preliminary studies suggest that it may possess immunomodulatory properties, enhancing immune response or modulating immune pathways .

Biological Activity and Case Studies

Several studies have highlighted the biological activity of 2-(3-Methoxypropoxy)-4-methylbenzonitrile:

- Antiproliferative Effects : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. For instance, a study showed significant growth inhibition in breast cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Properties : Research has indicated that this compound may exert anti-inflammatory effects by modulating cytokine production and inflammatory pathways. This activity could have implications for treating inflammatory diseases .

- Neuroprotective Effects : Some studies have explored its neuroprotective potential, indicating that it might help in conditions like neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.